molecular formula C14H9Br2N B074354 3,6-Dibromo-9-vinylcarbazole CAS No. 1214-16-0

3,6-Dibromo-9-vinylcarbazole

Cat. No. B074354
CAS RN: 1214-16-0
M. Wt: 351.04 g/mol
InChI Key: ORMIJZCMQBMNFA-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-vinylcarbazole is a chemical compound with the molecular formula C14H9Br2N . It is a derivative of carbazole, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 3,6-Dibromo-9-vinylcarbazole involves the bromination of carbazole . Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0 ℃; then, NBS (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added. The reaction is allowed to warm to room temperature and stirred overnight .


Chemical Reactions Analysis

Carbazole-based compounds, including 3,6-Dibromo-9-vinylcarbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, resulting in polymers that are suitable for a broad range of applications .


Physical And Chemical Properties Analysis

3,6-Dibromo-9-vinylcarbazole has a molecular weight of 351.04 . Its melting point is 74-75 °C, and its predicted boiling point is 428.6±38.0 °C. The predicted density is 1.69±0.1 g/cm3 .

Scientific Research Applications

  • Bromination Mechanisms and Derivatives : Bromination of N-vinylcarbazole under different conditions leads to various derivatives, including 3,6-dibromo-9-vinylcarbazole. The bromination mechanism has been discussed in depth (Breitenbach & Polaczek, 1971).

  • Photophysical Properties : The study of the triplet states of the 3,6-dibromocarbazole chromophore in methacrylate copolymer films using time-resolved phosphorescence and transient absorption spectroscopy shows distinct excimer sites in the polymer film (Ito et al., 1994).

  • Polymer Chemistry Applications : Electrochemical doping of poly(3,6-dibromo-N-vinylcarbazole) and its electrical conductivities have been investigated, highlighting the potential of these materials in electrical applications (Kanega et al., 1984).

  • Electropolymerization and Material Properties : The influence of the acidity level on the electropolymerization of N-vinylcarbazole and the characterization of poly(3,6-N-vinylcarbazole) reveal how different conditions impact the chemical structure and properties of the resulting materials (Reyna-González et al., 2006).

  • DNA Imaging in Plant Tissues : Two-photon fluorescence imaging of DNA in living plant turbid tissue with carbazole dicationic salt showcases the utility of these compounds in biological imaging applications (Zhang et al., 2010).

Future Directions

Carbazole derivatives, including 3,6-Dibromo-9-vinylcarbazole, are of great interest due to their potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future work could involve exploring these applications further and developing new synthesis methods .

properties

IUPAC Name

3,6-dibromo-9-ethenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIJZCMQBMNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27599-53-7
Record name 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27599-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30348184
Record name 3,6-Dibromo-9-vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-9-vinylcarbazole

CAS RN

1214-16-0
Record name 3,6-Dibromo-9-ethenyl-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-9-vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-vinyl-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Wada, S Ito, M Yamamoto - The Journal of Physical Chemistry, 1993 - ACS Publications
Photophysical processes of poly (9-vinylcarbazole)(PVCz) have been the subject of many investigations. In the triplet state as well as in the singlet state, carbazole chromophore is said …
Number of citations: 23 pubs.acs.org
S Ito, M Yamamoto, WR Liebe… - The Journal of …, 1994 - ACS Publications
Time-resolved phosphorescence and transient absorption spectroscopy havebeen carried out for studying the triplet states of the 3, 6-dibromocarbazole (DBCz) chromophore in a solid …
Number of citations: 7 pubs.acs.org
HF Grantham, MC Kimber - ChemPhotoChem, 2022 - Wiley Online Library
Radical‐cation‐initiated dimerization of electron rich alkenes is an expedient method for the synthesis of cyclobutanes. By merging organophotoredox catalysis and continuous flow …
JV Grazulevicius, P Strohriegl, J Pielichowski… - Progress in Polymer …, 2003 - Elsevier
The synthesis and properties of carbazole-containing polymers are reviewed with 451 references. After a short discussion of the basic principles of photoconductivity the following …
Number of citations: 917 www.sciencedirect.com
C Geffroy - 2018 - theses.hal.science
Perovskite solar cells based on hybrid organometal perovskite recently appeared as a cost-effective and highly efficient technology for the conversion of sunlight. Efforts undertaken …
Number of citations: 4 theses.hal.science
Z Kuodis, A Rutavičius, S Valiulienė - Chemija, 1995 - Mokslas
Number of citations: 0
和田善男 - 1998 - repository.kulib.kyoto-u.ac.jp
本研究で扱うジフェニルアミンー四臭化炭素 (DPA-CTB) 系は一般に 「ラジカノレ写真 J と呼ばれているものである. これは本来, 高感光度の発色写真材料として研究されたものである. 本研究では…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
C GEFFROY - theses.hal.science
Three architectures are considered in this manuscript: nip mesoscopic, nip planar and pin planar inverted PSCs. These devices were made of materials commonly employed in PSCs, …
Number of citations: 0 theses.hal.science
C Geffroy - 2018 - theses.fr
Les cellules solaires comprenant comme matériau actif une pérovskite organométallique hydride sont apparues récemment comme une technologie de haute performance et bon …
Number of citations: 1 www.theses.fr

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